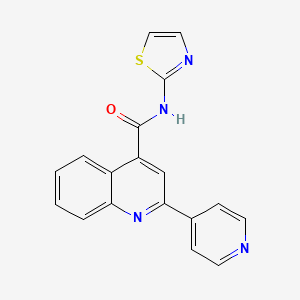![molecular formula C24H20FN7O B2924649 N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide CAS No. 1007061-69-9](/img/structure/B2924649.png)
N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a privileged scaffold in medicinal chemistry . This core is linked to a 4-fluorophenyl group and a 3,4-dimethylbenzamide group . The compound is related to a class of molecules that have been studied as potential CDK2 inhibitors, which are of interest in cancer treatment .
科学的研究の応用
Neuroinflammation Imaging
A series of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This research highlighted the significance of these compounds in neuroinflammation imaging through positron emission tomography (PET), providing a new avenue for early detection and monitoring of neuroinflammatory conditions (Damont et al., 2015).
Peripheral Benzodiazepine Receptor (PBR) Study
Fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines have shown high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), distinct from central benzodiazepine receptors (CBRs). These compounds, through their radiolabeled forms, have been utilized in studies to evaluate PBR expression in neurodegenerative disorders, offering insights into the biological mechanisms underlying these conditions (Fookes et al., 2008).
Cognitive Impairment and Neurodegenerative Disease Treatment
Pyrazolo[3,4-d]pyrimidinones have been explored for their role as phosphodiesterase 1 (PDE1) inhibitors, showing promise in the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. This research represents a pivotal step towards developing new therapeutic agents for cognitive and neurodegenerative diseases (Li et al., 2016).
Antimycobacterial Activity
Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. This work contributes to the ongoing search for effective treatments against tuberculosis, showcasing the therapeutic potential of these compounds (Sutherland et al., 2022).
Tumor Imaging
Novel pyrazolo[1,5-a]pyrimidine derivatives have been developed and labeled with fluorine-18 for potential PET imaging agents for tumor detection. This research opens new pathways for diagnosing and monitoring various cancers, offering a non-invasive method to track tumor growth and response to treatment (Xu et al., 2011).
将来の方向性
The future directions for research on this compound could involve further exploration of its potential as a CDK2 inhibitor, given the interest in this class of compounds for cancer treatment . Additionally, more detailed studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.
特性
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O/c1-14-4-5-17(10-15(14)2)24(33)29-21-11-16(3)30-32(21)23-20-12-28-31(22(20)26-13-27-23)19-8-6-18(25)7-9-19/h4-13H,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRHPZOYCCOWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

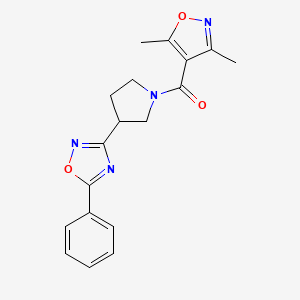
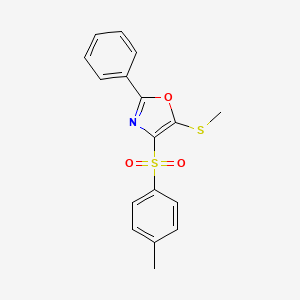
![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2924568.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide](/img/structure/B2924570.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2924571.png)
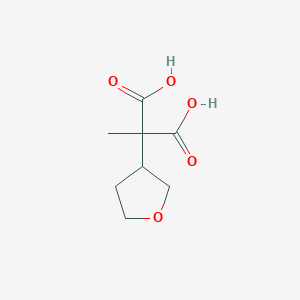
![[2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol](/img/structure/B2924573.png)
![Tert-butyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate](/img/structure/B2924574.png)
![N-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2924578.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924581.png)
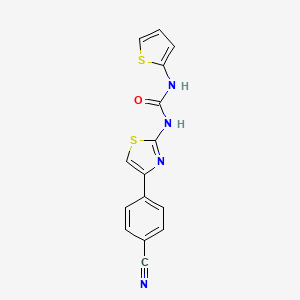
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2924585.png)
